

In vitro and in vivo studies of MI-3454 efficacy

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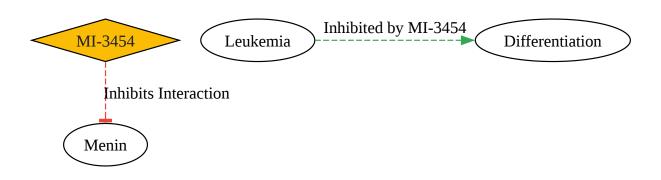
An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of MI-3454

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of MI-3454, a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction. The data herein supports its therapeutic potential in acute leukemias harboring MLL1 rearrangements or NPM1 mutations.

Mechanism of Action

MI-3454 functions by disrupting the critical interaction between menin and MLL1 (or MLL1 fusion proteins), which is essential for the leukemogenic activity of these oncogenes. This disruption leads to the downregulation of key downstream target genes, including HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells.[1][2] Consequently, treatment with MI-3454 induces cell differentiation and apoptosis in susceptible leukemia cell populations.[1][3]





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Caption: MI-3454 signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Activity of MI-3454 in Leukemia Cell

Lines

Cell Line	MLL Fusion	GI ₅₀ (nM)	Reference(s)
MV-4-11	MLL-AF4	7-27	[1]
MOLM-13	MLL-AF9	7-27	
KOPN-8	MLL-ENL	7-27	_
SEM	MLL-AF4	7-27	-
RS4-11	MLL-AF4	7-27	_

GI₅₀ represents the concentration required for 50% inhibition of cell proliferation.

Table 2: Biochemical and Pharmacokinetic Properties of MI-3454

Parameter	Value	Reference(s)
Menin-MLL1 Interaction IC50	0.51 nM	
Oral Bioavailability (mice)	Favorable	
T ₁ / ₂ (mice, 100 mg/kg p.o.)	3.2 hours	•
C _{max} (mice, 100 mg/kg p.o.)	4698 ng/mL	•
Microsomal Stability (murine t ₁ / ₂)	20.4 minutes	
Microsomal Stability (human t ₁ / ₂)	37.1 minutes	



Table 3: In Vivo Efficacy of MI-3454 in Leukemia Mouse

Models

Model	Treatment Regimen	Outcome	Reference(s)
MOLM-13 Xenograft	100 mg/kg, p.o., b.i.d. for 19 days	Marked prolongation of survival	
MLL-1532 PDX	100 mg/kg, p.o., b.i.d. for 21 days	Complete remission	-
NPM1-3055 PDX	100 mg/kg, p.o., b.i.d. for 21 days	Blocked leukemia progression	-
NPM1-4392 PDX	100 mg/kg, p.o., b.i.d. for 21 days	Blocked leukemia progression	•

p.o.: oral administration; b.i.d.: twice daily; PDX: Patient-Derived Xenograft.

Experimental Protocols MTT Cell Viability Assay

This protocol is for determining the GI₅₀ of MI-3454 in leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV-4-11, MOLM-13)
- RPMI-1640 medium with 10% FBS
- MI-3454
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

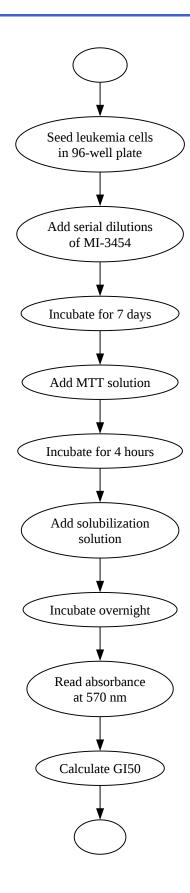


- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 3 x 10^5 cells/mL in $100~\mu L$ of culture medium.
- Prepare serial dilutions of MI-3454 in culture medium and add to the wells. Include a DMSO vehicle control.
- Incubate the plate for 7 days in a humidified incubator.
- Add 10 μL of MTT solution to each well and incubate for 4 hours.
- Add 100 μL of solubilization solution to each well.
- Incubate the plate overnight in the incubator to ensure complete solubilization of formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the log concentration of **MI-3454**.





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Caption: MTT cell viability assay workflow.



Colony-Forming Assay

This assay assesses the effect of **MI-3454** on the clonogenic potential of primary AML patient samples.

Materials:

- Primary AML patient samples
- MethoCult™ medium (e.g., H4435, STEMCELL Technologies)
- MI-3454
- DMSO (vehicle control)
- 1% methylcellulose
- IMDM
- FBS
- 35 mm culture dishes

Procedure:

- Prepare a plating mixture containing MethoCult™ medium, FBS, and primary AML cells.
- Add MI-3454 at desired concentrations or DMSO as a vehicle control to the plating mixture.
- Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.
- Incubate the dishes for 7-10 days in a humidified incubator (37°C, 5% CO₂).
- Count the number of colonies (aggregates of >40 cells) using an inverted microscope.
- For morphological analysis, colonies can be collected, cytospun onto glass slides, and stained with Wright-Giemsa.

Quantitative Real-Time PCR (qRT-PCR)



This protocol is for measuring the expression of MLL target genes.

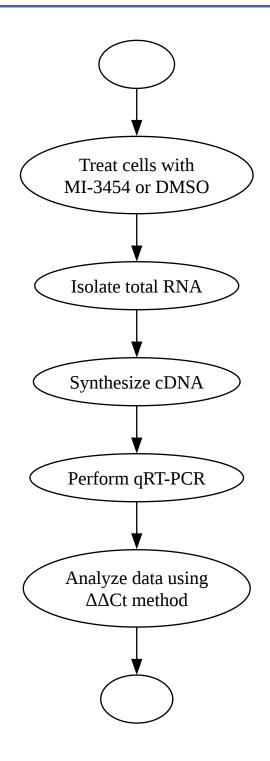
Materials:

- Leukemia cell lines or patient samples
- MI-3454
- DMSO (vehicle control)
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit
- TaqMan primers and probes for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (HPRT1)
- qRT-PCR instrument

Procedure:

- Treat leukemia cells with MI-3454 (e.g., 50 nM) or DMSO for 6 days.
- Isolate total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using TaqMan primers and probes for the target and housekeeping genes.
- Analyze the data using the $\Delta\Delta$ Ct method to determine the relative gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.





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Caption: qRT-PCR experimental workflow.

In Vivo Xenograft Studies

This protocol describes the evaluation of **MI-3454** efficacy in patient-derived xenograft (PDX) models.



Materials:

- Immunocompromised mice (e.g., NSGS)
- · Primary AML patient cells
- MI-3454 formulation for oral gavage
- Vehicle control
- Anti-human CD45 antibody for flow cytometry

Procedure:

- Engraft immunodeficient mice with primary AML patient cells.
- Monitor for leukemia engraftment by analyzing peripheral blood for the presence of human CD45+ cells.
- Once engraftment is established (e.g., ~20% human CD45+ cells in bone marrow),
 randomize mice into treatment and vehicle control groups.
- Administer MI-3454 (e.g., 100 mg/kg) or vehicle orally, twice daily, for a specified duration (e.g., 21 consecutive days).
- Monitor leukemia progression by periodic flow cytometric analysis of human CD45+ cells in peripheral blood.
- At the end of the study, euthanize mice and harvest bone marrow, spleen, and peripheral blood for further analysis, including flow cytometry, gene expression studies, and histology.
- For survival studies, monitor mice until they meet predefined humane endpoints.

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